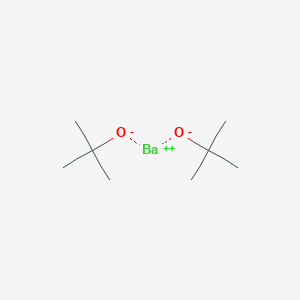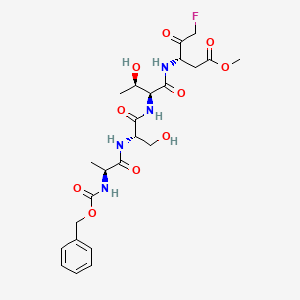
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone is a synthetic peptide compound. It is composed of a sequence of amino acids: alanine (Ala), serine (Ser), threonine (Thr), and aspartic acid (Asp) with a methoxy group (OMe) attached to the aspartic acid. The compound also features a fluoromethyl ketone group, which is known for its role in inhibiting proteases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The fluoromethyl ketone group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom in the fluoromethyl ketone group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Aspartic acid with a carboxylic acid group.
Reduction: Hydroxymethyl ketone derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in the study of protease inhibition, particularly in understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and inflammatory conditions.
Industry: Utilized in the development of protease inhibitors for various industrial processes.
Wirkmechanismus
The mechanism of action of Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone involves the inhibition of proteases. The fluoromethyl ketone group forms a covalent bond with the active site of the protease, thereby blocking its activity. This inhibition can affect various molecular targets and pathways, depending on the specific protease involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Ala-Ser-Thr-Asp(OMe)-chloromethyl ketone: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Z-Ala-Ser-Thr-Asp(OMe)-bromomethyl ketone: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
Z-Ala-Ser-Thr-Asp(OMe)-iodomethyl ketone: Similar structure but with an iodomethyl group instead of a fluoromethyl group.
Uniqueness
Z-Ala-Ser-Thr-Asp(OMe)-fluoromethyl ketone is unique due to the presence of the fluoromethyl ketone group, which provides specific inhibitory properties and stability compared to other halomethyl ketone derivatives. The fluorine atom’s electronegativity and small size contribute to the compound’s effectiveness as a protease inhibitor.
Eigenschaften
Molekularformel |
C24H33FN4O10 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
methyl (3S)-5-fluoro-3-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C24H33FN4O10/c1-13(26-24(37)39-12-15-7-5-4-6-8-15)21(34)28-17(11-30)22(35)29-20(14(2)31)23(36)27-16(18(32)10-25)9-19(33)38-3/h4-8,13-14,16-17,20,30-31H,9-12H2,1-3H3,(H,26,37)(H,27,36)(H,28,34)(H,29,35)/t13-,14+,16-,17-,20-/m0/s1 |
InChI-Schlüssel |
LICIOVKJUZZCAM-ACSCVQKFSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CO)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


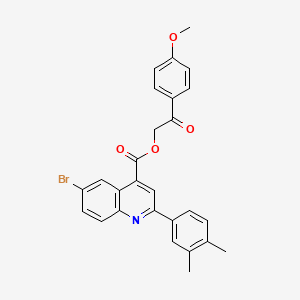
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
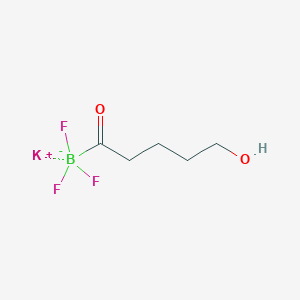
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
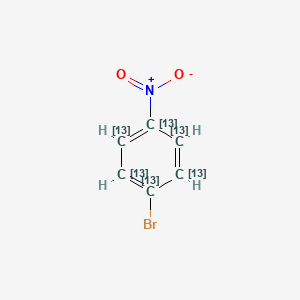
![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)



